Bienvenue dans la boutique en ligne BenchChem!

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

Procure N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 903185-12-6) to power your next kinase or CYP inhibition screening campaign. This fully synthetic heterocyclic small molecule (C24H17NO5, MW 399.4) combines a benzofuran core, a 6-ethyl-2-oxo-2H-chromen-4-yl substituent, and a furan-2-carboxamide moiety. The 6-ethyl group on the chromenone ring fine-tunes lipophilicity and metabolic stability relative to unsubstituted or 6,7-dimethyl analogs. Compared to thiophene-2-carboxamide (CAS 890631-99-9) and cyclopropanecarboxamide (CAS 929413-67-2) analogs, the furan oxygen contributes a distinct HBA count (5 vs. 3–4) and TPSA (81.7 Ų), offering a quantifiable pharmacophore differentiation that can be correlated with differential activity in enzyme inhibition or cell-based assays.

Molecular Formula C24H17NO5
Molecular Weight 399.4g/mol
CAS No. 903185-12-6
Cat. No. B357627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
CAS903185-12-6
Molecular FormulaC24H17NO5
Molecular Weight399.4g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5
InChIInChI=1S/C24H17NO5/c1-2-14-9-10-19-16(12-14)17(13-21(26)29-19)23-22(15-6-3-4-7-18(15)30-23)25-24(27)20-8-5-11-28-20/h3-13H,2H2,1H3,(H,25,27)
InChIKeyCXDYXDYYOQXBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 903185-12-6): A Structurally Differentiated Benzofuran-Coumarin Hybrid


N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 903185-12-6, PubChem CID 8035050) is a fully synthetic heterocyclic small molecule (C24H17NO5, MW 399.4 g/mol) [1]. It features a benzofuran core linked to a 6-ethyl-2-oxo-2H-chromen-4-yl substituent at the 2-position and a furan-2-carboxamide moiety at the 3-position [1]. The compound belongs to a research compound library class of benzofuran-coumarin hybrids that have been investigated in general structure-activity relationship (SAR) studies for anticancer and enzyme inhibitory properties [2]. Importantly, this specific compound has not been the subject of dedicated published primary research, and its differentiation from closest commercial analogs must be evaluated on the basis of structural features, computed physicochemical properties, and class-level biological inferences.

Why N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide Cannot Be Replaced by a Generic Benzofuran or Coumarin Analog


Benzofuran and coumarin scaffolds are individually privileged structures in medicinal chemistry, but their biological activity is exquisitely sensitive to substitution pattern and heterocycle identity [1]. In the specific case of this compound, four structural variables create a combinatorial differentiation space that generic substitution cannot replicate: (1) the 6-ethyl group on the chromenone ring, which modulates lipophilicity and metabolic stability compared to 6,7-dimethyl or unsubstituted analogs; (2) the furan-2-carboxamide at the benzofuran 3-position, which introduces a specific hydrogen-bonding pharmacophore distinct from thiophene-2-carboxamide, cyclopropanecarboxamide, or acetamide alternatives; (3) the benzofuran oxygen bridge, which contributes to a distinct π-conjugation topology and TPSA; and (4) the precise connectivity between these three heterocyclic systems, which determines the overall molecular shape and target complementarity [2]. A general review of benzofuran derivatives with potential anticancer activity concluded that minor structural modifications can dramatically alter potency, selectivity, and mechanism of action, making isosteric or homolog-based substitution unreliable without empirical validation [1].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide


Computed Lipophilicity (XLogP3) Differentiation: Furan-2-carboxamide vs. Thiophene-2-carboxamide Analog

The computed XLogP3 value for the target compound is 4.6, reflecting the contribution of the furan-2-carboxamide moiety [1]. By comparison, the closest commercial analog, N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide (CAS 890631-99-9), replaces the furan oxygen with a sulfur atom. Sulfur is more polarizable and generally increases logP relative to oxygen in analogous heterocyclic systems. This difference in lipophilicity is expected to influence membrane permeability, non-specific protein binding, and pharmacokinetic behavior, making the two compounds non-interchangeable for assays where logP is a critical parameter [1].

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation: Impact on Membrane Permeability and CNS Access

The target compound has a computed TPSA of 81.7 Ų, arising from the five hydrogen bond acceptors (including the furan oxygen, coumarin carbonyls, and amide carbonyl) and one hydrogen bond donor (amide NH) [1]. This TPSA value places it near the threshold commonly associated with moderate passive membrane permeability and potential CNS penetration (typically <90 Ų). In contrast, analogs with larger carboxamide substituents—such as the N-(furan-2-carbonyl)furan-2-carboxamide derivative (CAS 890010-71-6, C29H19NO7, MW 493.47)—are expected to have higher TPSA due to additional polar atoms, reducing their passive permeability. TPSA is a key parameter for researchers selecting compounds for cell-based or in vivo studies where intracellular target engagement or CNS exposure is required.

ADME Blood-brain barrier penetration Polar surface area

Hydrogen Bond Donor/Acceptor Profile: Differentiating Pharmacophore Features from Closest Commercial Analogs

The target compound possesses exactly 1 hydrogen bond donor (the amide NH) and 5 hydrogen bond acceptors (furan oxygen, coumarin lactone carbonyl, coumarin ring oxygen, benzofuran oxygen, and amide carbonyl) [1]. This HBD/HBA profile is pharmacophorically distinct from three commercially available analogs: (a) the thiophene-2-carboxamide analog (CAS 890631-99-9), which replaces one acceptor (furan O) with sulfur (weak HBA); (b) the cyclopropanecarboxamide analog (CAS 929413-67-2), which eliminates the furan ring entirely, reducing HBA count by two; and (c) the acetamide analog (CAS 929373-23-9), which also eliminates the furan ring, reducing both acceptor count and π-stacking potential. These differences directly alter the compound's capacity for directed hydrogen bonding with biological targets such as kinase hinge regions or protease active sites, as established in general benzofuran SAR literature [2].

Pharmacophore modeling Hydrogen bonding Molecular recognition

Rotatable Bond Count and Molecular Flexibility: Comparison with 6,7-Dimethyl Chromenone Analog

The target compound has 4 rotatable bonds (the ethyl group, the bond connecting benzofuran to chromenone, the amide C–N bond, and the furan–carbonyl bond), as computed by PubChem [1]. The closely related commercial analog N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide (CAS 929373-17-1) shares the same core connectivity but replaces the 6-ethyl group with a 6,7-dimethyl substitution pattern . While both compounds have the same number of rotatable bonds, the 6-ethyl group introduces greater conformational freedom at the terminus compared to the conformationally constrained 6,7-dimethyl substitution, potentially affecting entropic penalties upon target binding. This subtle difference may influence binding kinetics and selectivity profiles across protein targets.

Conformational analysis Molecular flexibility Entropic penalty

Class-Level Anticancer Activity: Benzofuran-Coumarin Hybrids as Antiproliferative Agents

While no dedicated publication reports the activity of this specific compound, a bibliographic record from Chungnam National University Library catalogs a 2019 study by Abou-Ghadir et al. that performed anti-proliferative and apoptotic assays on benzofuran carboxamide derivatives [1]. Additionally, a comprehensive 2022 SAR review of benzofuran derivatives with potential anticancer activity noted that benzofuran-carboxamide hybrids can exhibit IC50 values in the low micromolar range against cancer cell lines, with activity dependent on the nature of the amide substituent [2]. The furan-2-carboxamide moiety present in this compound is a recognized pharmacophore in kinase inhibitor design, as evidenced by its presence in VEGFR-2-targeted benzofuran derivatives [3]. However, direct quantitative comparative data for this compound vs. its closest analogs are not available in the current public literature.

Anticancer activity Apoptosis Cell proliferation

Recommended Application Scenarios for N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide Based on Structural Evidence


SAR-by-Catalog: Differentiating the Furan-2-carboxamide Pharmacophore from Thiophene, Cyclopropane, and Acetamide Analogs

Procure this compound alongside its thiophene-2-carboxamide (CAS 890631-99-9), cyclopropanecarboxamide (CAS 929413-67-2), and acetamide (CAS 929373-23-9) analogs to systematically probe the contribution of the furan oxygen to hydrogen bonding, polarity, and target engagement [1][2]. The distinct HBA count (5 vs. 3–4) and TPSA (81.7 Ų) of the target compound provide a measurable pharmacophore differentiation that can be correlated with differential activity in enzyme inhibition or cell-based assays [1].

Kinase Inhibitor Screening: Exploiting the Benzofuran-Coumarin Hybrid Scaffold

Benzofuran-carboxamide hybrids have demonstrated activity against VEGFR-2 tyrosine kinase in published SAR studies [3]. This compound, with its furan-2-carboxamide moiety, can be screened against a panel of kinases to identify selective inhibition patterns. The XLogP3 of 4.6 and TPSA of 81.7 Ų suggest favorable properties for intracellular kinase target engagement [1]. Compare results with the thiophene analog to assess the impact of heteroatom identity (O vs. S) on kinase selectivity.

CYP Enzyme Inhibition Profiling: Coumarin-Benzofuran Hybrids as CYP2A6 Modulators

Synthetic coumarin and benzofuran derivatives have been reported as potent and selective inhibitors of cytochrome P450 2A6, with implications for smoking cessation and tobacco-related cancer research [4]. The coumarin-chromenone core of this compound, combined with the benzofuran moiety, warrants evaluation in CYP2A6 inhibition assays alongside methoxalen and menthofuran as reference inhibitors. The ethyl substitution at position 6 may confer distinct metabolic stability compared to unsubstituted or dimethyl analogs [1].

Antiproliferative Screening Against Breast and Lung Cancer Cell Lines

Based on class-level evidence from benzofuran-carboxamide SAR literature [1][2], this compound is a candidate for MTT-based antiproliferative screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The ethyl substitution on the chromenone ring and the furan-2-carboxamide moiety differentiate it from previously tested analogs, potentially yielding novel activity profiles. Due to the absence of existing data, inclusion of the 6,7-dimethyl analog (CAS 929373-17-1) as a direct comparator is strongly recommended to isolate the effect of the 6-ethyl vs. 6,7-dimethyl substitution on antiproliferative potency .

Quote Request

Request a Quote for N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.